molecular formula C11H16O B8456442 (S)-(+)-4'-2-Methylbutylphenol

(S)-(+)-4'-2-Methylbutylphenol

Cat. No.: B8456442
M. Wt: 164.24 g/mol
InChI Key: WNLHHAAYHRAAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-4'-2-Methylbutylphenol is an organic compound with the molecular formula C₁₁H₁₆O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a 2-methylbutyl substituent at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-4'-2-Methylbutylphenol can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of phenol with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4'-2-Methylbutylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, or halo derivatives of this compound

Scientific Research Applications

(S)-(+)-4'-2-Methylbutylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-4'-2-Methylbutylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can donate hydrogen bonds, while the aromatic ring and alkyl chain provide hydrophobic interactions. These interactions can affect cell signaling pathways and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di-tert-butylphenol
  • 4-sec-Butyl-2-(α-methylbenzyl)phenol
  • 2-Butyl-4-methylphenol

Uniqueness

(S)-(+)-4'-2-Methylbutylphenol is unique due to its specific substituent pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-(2-methylbutyl)phenol

InChI

InChI=1S/C11H16O/c1-3-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,12H,3,8H2,1-2H3

InChI Key

WNLHHAAYHRAAKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)O

Origin of Product

United States

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